2-Cyano-3-(4-pyridinyl)acrylamide

Phosphodiesterase inhibition Anti-inflammatory Respiratory disease

2-Cyano-3-(4-pyridinyl)acrylamide (CAS 40029-37-6) is an α,β-unsaturated cyanoenamide featuring a 4-pyridinyl substituent. This compound is formally referenced as a pyridylacrylamide derivative in patent literature for phosphodiesterase IV inhibition.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 40029-37-6
Cat. No. B3037006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(4-pyridinyl)acrylamide
CAS40029-37-6
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=C(C#N)C(=O)N
InChIInChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5+
InChIKeyOJUGYMUOPZHNKD-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-(4-pyridinyl)acrylamide (CAS 40029-37-6): Procurement Guide for a Multi-Target Pharmacophore Scaffold


2-Cyano-3-(4-pyridinyl)acrylamide (CAS 40029-37-6) is an α,β-unsaturated cyanoenamide featuring a 4-pyridinyl substituent [1]. This compound is formally referenced as a pyridylacrylamide derivative in patent literature for phosphodiesterase IV inhibition [2]. With a molecular weight of 173.17 g/mol, it serves as a versatile small molecule scaffold that has been deployed across multiple kinase inhibition programs, including JAK family targets and RIO kinases [3].

Why 2-Cyano-3-(4-pyridinyl)acrylamide Cannot Be Interchanged with Other Cyanoacrylamides


Generic substitution of cyanoacrylamides is inadvisable due to pronounced regioisomeric and heteroaromatic dependence of biological activity. Substituting the 4-pyridinyl group with a phenyl, 2-pyridinyl, or 3-pyridinyl ring alters electron density, hydrogen-bonding capacity, and target engagement profiles [1]. In PDE4 inhibitor optimization programs, the cyano group at the 2-position was explicitly identified as undesirable in initial leads, and its replacement with a 4-pyridyl group improved in vitro efficacy, underscoring the precise structural requirements for target potency [2]. Furthermore, N-substitution patterns on the acrylamide nitrogen dramatically shift selectivity—while the parent compound shows broad JAK family inhibition (IC50 140-350 nM), N-benzyl derivatives demonstrate binding to RIO kinases with crystallographically validated engagement [3][4]. These data confirm that even closely related analogs cannot be assumed functionally equivalent.

2-Cyano-3-(4-pyridinyl)acrylamide: Quantitative Differentiation Evidence vs. Analogs and In-Class Candidates


PDE4 Inhibitor Patent Designation: Specific Inclusion in WO2003086396 Claims vs. Non-Pyridyl Acrylamides

2-Cyano-3-(4-pyridinyl)acrylamide is explicitly claimed as a phosphodiesterase IV (PDE4) inhibitor scaffold in WO/2003/086396, whereas acrylamides lacking the 4-pyridinyl substituent are excluded from the patent's genus claims [1]. The compound's inclusion is predicated on its α,β-unsaturated cyanoenamide core with Ar₁ defined as substituted or unsubstituted pyridyl and R₂ as cyano, establishing a patent-protected differentiation from phenyl or other heteroaromatic acrylamides [1].

Phosphodiesterase inhibition Anti-inflammatory Respiratory disease

JAK Kinase Inhibition Profile: JAK3 IC50 = 140 nM vs. JAK1/JAK2 Selectivity

2-Cyano-3-(4-pyridinyl)acrylamide demonstrates JAK kinase inhibition with a JAK3 IC50 of 140 nM, exhibiting 2.5-fold selectivity over JAK1 (IC50 = 346 nM) and 2.5-fold selectivity over JAK2 (IC50 = 350 nM) under identical assay conditions [1]. In contrast, structurally related N-benzyl derivatives show negligible JAK inhibition but instead bind RIO kinases, confirming that the unsubstituted acrylamide nitrogen is essential for JAK family engagement [2].

JAK-STAT signaling Kinase inhibition Immunology

Michael Addition Reactivity: Pyridone Derivative Synthesis Yields vs. Benzoylacetone and Ethyl Acetoacetate

2-Cyano-3-(4-pyridinyl)acrylamide undergoes Michael addition with benzoylacetone and ethyl acetoacetate to yield substituted pyridone derivatives, a transformation that fails with 2-cyano-3-phenylacrylamide under identical conditions [1]. The 4-pyridinyl ring's electron-withdrawing character activates the α,β-unsaturated system for nucleophilic attack while simultaneously enabling subsequent cyclization to pyridones, a dual functionality absent in phenyl or 2-pyridinyl analogs [1]. Reaction with benzoylacetone in methanol with methylpiperazine catalysis produced functionalized pyridones in a single step, demonstrating the scaffold's utility as a pyridone precursor [1].

Organic synthesis Pyridone synthesis Michael addition

Physicochemical Properties: Calculated LogP, Solubility, and pKa vs. Phenyl Acrylamide Analogs

2-Cyano-3-(4-pyridinyl)acrylamide exhibits calculated physicochemical parameters distinct from phenyl-based cyanoacrylamides [1]. The 4-pyridinyl nitrogen introduces a basic center with predicted pKa ~11.30, which is absent in phenyl acrylamides and alters aqueous solubility and hydrogen-bonding capacity . Boiling point is predicted at 449.8°C at 760 mmHg with vapor pressure of 0.0±1.1 mmHg at 25°C and enthalpy of vaporization of 70.9±3.0 kJ/mol, indicating high thermal stability suitable for synthetic manipulations requiring elevated temperatures .

Physicochemical characterization Drug-likeness Lead optimization

Crystallographic Binding Validation: N-Benzyl Derivative Rio1 Kinase Engagement (PDB 4JIN) vs. JAK-Selective Parent

The N-benzyl derivative of 2-cyano-3-(4-pyridinyl)acrylamide has been co-crystallized with Archaeoglobus fulgidus Rio1 kinase (PDB ID: 4JIN) at 2.10 Å resolution, providing direct structural evidence of target engagement [1]. The parent compound (unsubstituted amide) shows no Rio1 binding but instead inhibits JAK kinases (IC50 140-350 nM) [2]. This demonstrates that the 4-pyridinyl-cyanoacrylamide core is a privileged scaffold capable of engaging divergent kinase targets via simple N-functionalization, whereas phenyl or other heteroaromatic acrylamides lack this dual-target potential [1].

Structural biology Kinase inhibitor X-ray crystallography

Biological Activity Differentiation: Cellular Proliferation Arrest vs. PDE4 Inhibitors

2-Cyano-3-(4-pyridinyl)acrylamide demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, with reported IC50 of 28 ± 3 μM in cell-based assays [1]. In contrast, PDE4-targeting pyridylacrylamide derivatives from the same patent family show IC50 values in the nanomolar range (e.g., 72 nM for PDE4 inhibition in U937 cells), but lack the proliferation-arrest and differentiation-inducing activity profile [2][3]. The 28 μM potency, while modest, establishes a distinct phenotypic signature separating it from PDE4-optimized analogs.

Anticancer Cell differentiation Proliferation assay

Optimal Application Scenarios for 2-Cyano-3-(4-pyridinyl)acrylamide Based on Verified Differentiation Evidence


PDE4 Inhibitor Lead Generation Programs Requiring Patent-Defined Scaffolds

Procure 2-Cyano-3-(4-pyridinyl)acrylamide for PDE4-targeted anti-inflammatory discovery where patent exclusivity is required. The compound is explicitly claimed in WO/2003/086396 as a PDE4 inhibitor scaffold, distinguishing it from phenyl acrylamides that are excluded from patent protection [1]. This enables freedom-to-operate in respiratory disease (asthma, COPD) and dermatological (psoriasis, atopic dermatitis) indications where PDE4 inhibition is clinically validated [1].

JAK3-Selective Inhibitor Discovery and Kinase Profiling Panels

Use this compound as a JAK3-preferring starting scaffold in immunology and oncology programs. With JAK3 IC50 of 140 nM and 2.5-fold selectivity over JAK1 (346 nM) and JAK2 (350 nM), it provides a measurable selectivity window for optimization [2]. Include in kinase profiling panels as a reference standard for cyanoacrylamide-based JAK inhibitors.

One-Step Synthesis of Functionalized Pyridone Libraries for Medicinal Chemistry

Deploy this compound in parallel synthesis workflows to generate substituted pyridone libraries via Michael addition-cyclization with β-diketones (benzoylacetone) or β-ketoesters (ethyl acetoacetate) [3]. This transformation is unique to the 4-pyridinyl-substituted cyanoacrylamide and fails with phenyl analogs, enabling access to pyridone chemical space that alternative scaffolds cannot provide [3].

Structure-Based Drug Design Targeting Rio Kinases or Dual JAK/RIO Profiling

Utilize the N-benzyl derivative as a validated starting point for Rio kinase inhibitor development, supported by high-resolution crystallographic data (PDB 4JIN, 2.10 Å) [4]. The parent compound's JAK inhibition combined with the derivative's Rio1 binding demonstrates the core scaffold's versatility across kinase families, enabling structure-guided optimization [2][4].

Technical Documentation Hub

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